molecular formula C14H13ClFNO2S B10974663 N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10974663
M. Wt: 313.8 g/mol
InChI Key: URLHOYUYFNBJLU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with hydrophobic pockets or through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide is unique due to the combination of its sulfonamide group with chloro and fluoro substituents, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3

InChI Key

URLHOYUYFNBJLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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